2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
N-(2-hydroxyethyl)-Naphthalimide: is an organic compound that belongs to the class of naphthalimides. It is characterized by the presence of a naphthalene ring system fused with an imide group and a hydroxyethyl substituent. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing N-(2-hydroxyethyl)-Naphthalimide involves the intramolecular cyclization of 2-(hydroxymethyl)benzamides.
Condensation Reactions: Another approach involves the condensation of phthalic anhydride with ethanolamine, followed by cyclization to form the naphthalimide structure.
Industrial Production Methods: Industrial production of N-(2-hydroxyethyl)-Naphthalimide often involves large-scale condensation reactions using phthalic anhydride and ethanolamine. The reaction is carried out in the presence of suitable catalysts and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-Naphthalimide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imide group to an amine group.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of N-(2-hydroxyethyl)-Naphthalimide.
Reduction: Amino derivatives of N-(2-hydroxyethyl)-Naphthalimide.
Substitution: Substituted naphthalimides with various functional groups.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-Naphthalimide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, N-(2-hydroxyethyl)-Naphthalimide is used as a fluorescent probe for studying cellular processes. Its fluorescence properties make it useful for imaging and tracking biological molecules.
Medicine: N-(2-hydroxyethyl)-Naphthalimide derivatives have shown potential as therapeutic agents. They are being investigated for their anticancer, antiviral, and antimicrobial properties.
Industry: In the industrial sector, N-(2-hydroxyethyl)-Naphthalimide is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-Naphthalimide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The hydroxyethyl group enhances its solubility and facilitates its interaction with biological molecules .
Molecular Targets and Pathways:
Proteins: N-(2-hydroxyethyl)-Naphthalimide can bind to enzymes and receptors, modulating their activity.
Nucleic Acids: It can intercalate into DNA and RNA, affecting their structure and function.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)phthalimide: Similar in structure but with a phthalic anhydride core instead of a naphthalene ring.
Methyldiethanolamine: Contains a hydroxyethyl group but lacks the imide structure.
N-(2-Hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups and an ethylenediamine core.
Uniqueness: N-(2-hydroxyethyl)-Naphthalimide is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZHSCHHBRGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202909 | |
Record name | NSC 11547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-40-8 | |
Record name | 2-Naphthalimidoethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5450-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 11547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NAPHTHALIMIDOETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1N3AMB16I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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